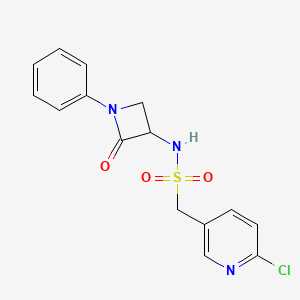
1-(6-chloropyridin-3-yl)-N-(2-oxo-1-phenylazetidin-3-yl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-chloropyridin-3-yl)-N-(2-oxo-1-phenylazetidin-3-yl)methanesulfonamide, also known as CP-544439, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a potent and selective antagonist of the dopamine D4 receptor, and has been shown to exhibit promising results in preclinical studies.
作用机制
1-(6-chloropyridin-3-yl)-N-(2-oxo-1-phenylazetidin-3-yl)methanesulfonamide acts as a selective antagonist of the dopamine D4 receptor, which is a G protein-coupled receptor that is primarily expressed in the prefrontal cortex and limbic regions of the brain. By blocking the activity of this receptor, 1-(6-chloropyridin-3-yl)-N-(2-oxo-1-phenylazetidin-3-yl)methanesulfonamide is believed to modulate the release of dopamine and other neurotransmitters, which can have a significant impact on various physiological and behavioral processes.
Biochemical and Physiological Effects:
1-(6-chloropyridin-3-yl)-N-(2-oxo-1-phenylazetidin-3-yl)methanesulfonamide has been shown to exhibit a range of biochemical and physiological effects, including the modulation of dopamine release, the regulation of mood and behavior, and the improvement of cognitive function. This compound has also been shown to have potential therapeutic applications in the treatment of various psychiatric disorders, including schizophrenia, bipolar disorder, and attention deficit hyperactivity disorder (ADHD).
实验室实验的优点和局限性
1-(6-chloropyridin-3-yl)-N-(2-oxo-1-phenylazetidin-3-yl)methanesulfonamide has several advantages for use in laboratory experiments, including its high selectivity for the dopamine D4 receptor, its potent activity, and its ability to modulate neurotransmitter release. However, this compound also has some limitations, including its potential toxicity and the need for careful dosing and administration.
未来方向
There are several potential future directions for research on 1-(6-chloropyridin-3-yl)-N-(2-oxo-1-phenylazetidin-3-yl)methanesulfonamide, including the development of new therapeutic applications for psychiatric disorders, the investigation of its potential use as a cognitive enhancer, and the exploration of its effects on other neurotransmitter systems. Further research is also needed to fully understand the mechanisms underlying the actions of 1-(6-chloropyridin-3-yl)-N-(2-oxo-1-phenylazetidin-3-yl)methanesulfonamide and to optimize its pharmacological properties for use in clinical settings.
合成方法
1-(6-chloropyridin-3-yl)-N-(2-oxo-1-phenylazetidin-3-yl)methanesulfonamide can be synthesized using a multi-step process that involves the reaction of 6-chloro-3-pyridinecarboxylic acid with 2-amino-1-phenylazetidine-3-one, followed by the addition of methanesulfonyl chloride. The resulting compound is then purified using column chromatography to obtain 1-(6-chloropyridin-3-yl)-N-(2-oxo-1-phenylazetidin-3-yl)methanesulfonamide in its pure form.
科学研究应用
1-(6-chloropyridin-3-yl)-N-(2-oxo-1-phenylazetidin-3-yl)methanesulfonamide has been extensively studied for its potential applications in various research fields, including neuroscience, psychiatry, and pharmacology. This compound has been shown to have a high affinity for the dopamine D4 receptor, which is known to play a crucial role in the regulation of mood, cognition, and behavior.
属性
IUPAC Name |
1-(6-chloropyridin-3-yl)-N-(2-oxo-1-phenylazetidin-3-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3S/c16-14-7-6-11(8-17-14)10-23(21,22)18-13-9-19(15(13)20)12-4-2-1-3-5-12/h1-8,13,18H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLQHCCFMVOMNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N1C2=CC=CC=C2)NS(=O)(=O)CC3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-chloropyridin-3-yl)-N-(2-oxo-1-phenylazetidin-3-yl)methanesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride](/img/structure/B2916436.png)
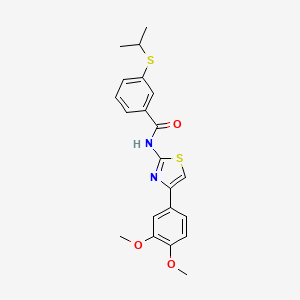
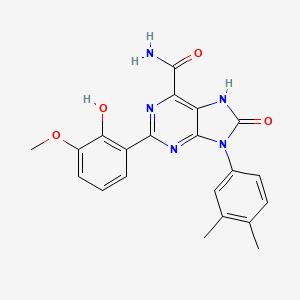
![(3S)-3-bromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2916440.png)
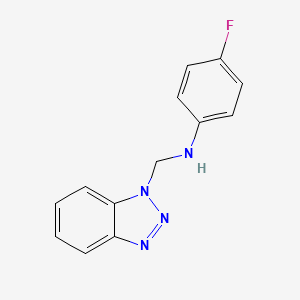
![1-[(4-Bromo-1-methyl-1H-pyrazol-5-YL)carbonyl]piperazine](/img/structure/B2916444.png)
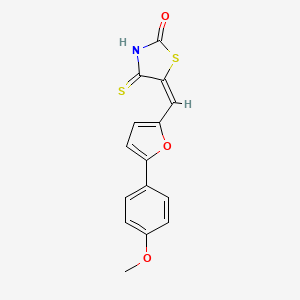


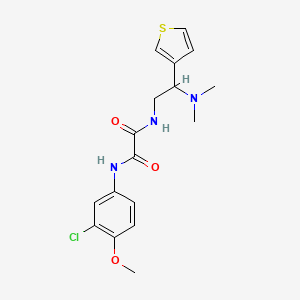
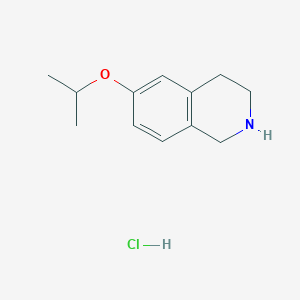
![N-(3-chloro-4-fluorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2916457.png)
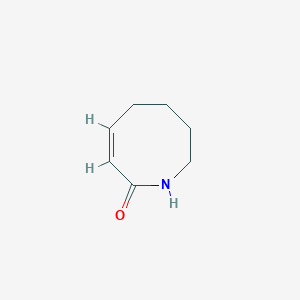
![9-Methyl-3,4-dihydro-1H-benzo[b]azepine-2,5-dione](/img/structure/B2916459.png)